1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a methylbenzoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the methylbenzoyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Methylbenzoyl Group: This step typically involves Friedel-Crafts acylation using methylbenzoyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[7-(4-METHYLBENZOYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-8-YL]PIPERIDINE can be compared with other similar compounds, such as:
Ethyl this compound-4-carboxylate: This compound has a similar structure but includes an ethyl ester group.
This compound hydrochloride: This compound is the hydrochloride salt form of the original compound.
Properties
IUPAC Name |
(4-methylphenyl)-(8-piperidin-1-yl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-5-7-16(8-6-15)23(26)18-13-24-19-12-21-20(27-14-28-21)11-17(19)22(18)25-9-3-2-4-10-25/h5-8,11-13H,2-4,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFJJQDERQMYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.